Methyl 2-pyridyl disulfide
Overview
Description
Methyl 2-pyridyl disulfide is a natural product found in Allium stipitatum with data available.
Scientific Research Applications
Synthesis and Application in Titration of Thiol Groups
Methyl 2-pyridyl disulfide has been synthesized for applications in the titration of thiol groups in peptides and proteins. Kitson and Loomes (1985) described a more convenient method for synthesizing this compound, highlighting its use in temporarily blocking thiol groups with the thiomethyl group (Kitson & Loomes, 1985).
Copper(II)-Sulfur Interactions
In the study of copper(II) complexes of pyridine-containing disulfides, this compound and related compounds showed stability variations in different solutions, contributing to an understanding of copper(II)–sulfur interactions (Yamauchi, Seki, & Shoda, 1983).
Reactive Copolymers for Thiol–Disulfide Exchange
Peng et al. (2016) synthesized novel pyridyl disulfide-functionalized reactive copolymers. These copolymers facilitate complex polymeric architectures through selective thiol–disulfide exchange reactions with thiol-containing ligands or proteins (Peng et al., 2016).
Fluorescent Probes for Hydrogen Sulfide Detection
This compound-based fluorescent probes have been developed for sensitive and selective detection of hydrogen sulfide. These probes utilize a nucleophilic substitution-cyclization reaction for fluorescence activation, as demonstrated by Peng et al. (2014) (Peng et al., 2014).
Antimicrobial Agents
Sheppard et al. (2018) explored pyridyl disulfides, inspired by allicin's chemical reactivity, as antimicrobial agents against multidrug-resistant Staphylococcus aureus. These compounds displayed significant antibacterial properties and potential as antibiotic adjuvants (Sheppard et al., 2018).
Conformational Analysis
G. Pappalardo and E. Tondello (1976) conducted a study on the conformational preferences of di-2-pyridyl disulfide, providing insights into the molecular behavior of similar compounds (Pappalardo & Tondello, 1976).
Applications in Polymer Synthesis
Polymers functionalized with pyridyl disulfide groups, as studied by Bontempo et al. (2004), enable direct conjugation to cysteine residues of proteins, showcasing its application in the synthesis of polymer-protein conjugates (Bontempo et al., 2004).
Nanotherapeutic Platforms
Sui, Cheng, and Xu (2019) reviewed the development of pyridyl disulfide-incorporated polymers, emphasizing their applications in nanotherapeutic platforms in the biomedical field (Sui, Cheng, & Xu, 2019).
Properties
IUPAC Name |
2-(methyldisulfanyl)pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NS2/c1-8-9-6-4-2-3-5-7-6/h2-5H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHANCCMWYDZQOR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSSC1=CC=CC=N1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NS2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60212849 | |
Record name | Methyl 2-pyridyl disulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60212849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.3 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63434-91-3 | |
Record name | Methyl 2-pyridyl disulfide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063434913 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 2-pyridyl disulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60212849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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